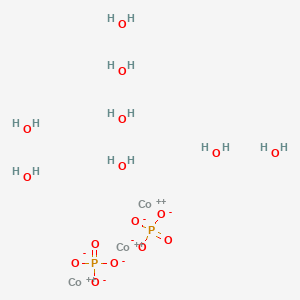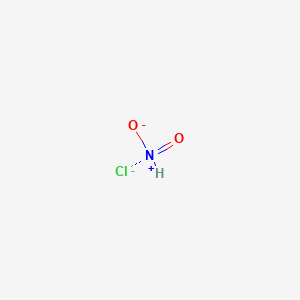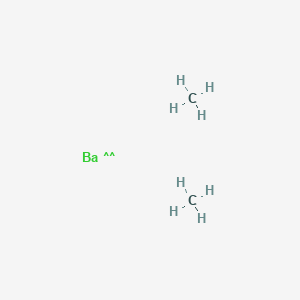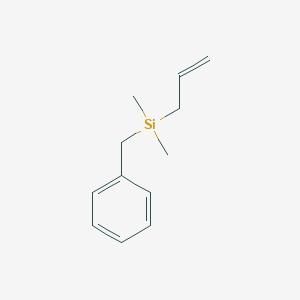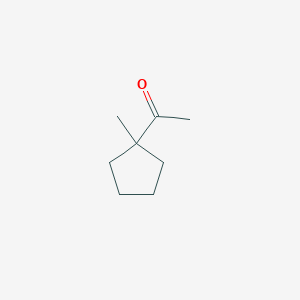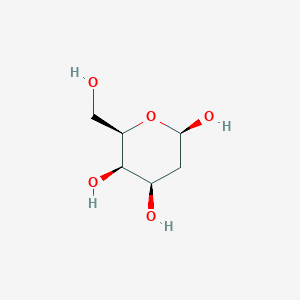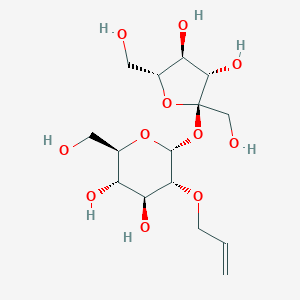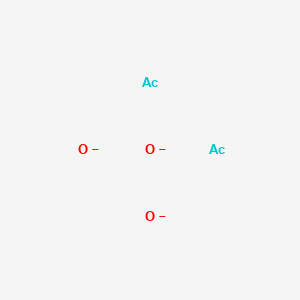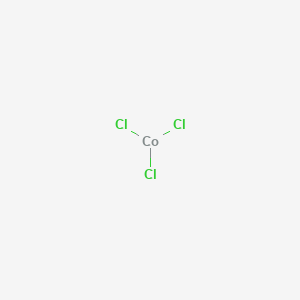
Cobalt chloride (CoCl3)
説明
Cobalt Chloride (CoCl3) is an inorganic compound of cobalt and chlorine . It is also known as cobalt trichloride . The compound is known to change color in response to humidity, which is why it is often used as an indicator for water desiccants .
Synthesis Analysis
Cobalt Chloride can be synthesized from an aqueous solution of ethylenediamine and virtually any cobalt (II) salt, such as cobalt (II) chloride . The solution is purged with air to oxidize the cobalt (II)-ethylenediamine complexes to cobalt (III). The reaction proceeds in 95% yield .Molecular Structure Analysis
The molecular formula of Cobalt Chloride is Cl3Co . The infrared spectrum of the compound in frozen argon indicates that the isolated CoCl3 molecule is planar with D3h symmetry .Chemical Reactions Analysis
Cobalt Chloride is fairly soluble in water . Under atmospheric pressure, the mass concentration of a saturated solution of CoCl2 in water is about 54% at the boiling point, 120.2 °C; 48% at 51.25 °C; 35% at 25 °C; 33% at 0 °C; and 29% at −27.8 °C .Physical And Chemical Properties Analysis
Cobalt Chloride is a blue crystalline solid in its anhydrous form . It changes color in response to humidity, hence the color differential between its anhydrous and hexahydrate forms .科学的研究の応用
Catalytic Properties : Cobalt chloride is a highly reactive catalyst in the hydrolysis of sodium borohydride, showing improved reactivity through specific preparation methods, which is significant for hydrogen generation (Akdim, Demirci, & Miele, 2009).
Toxicological Impact : Research has shown that exposure to cobalt chloride can lead to hepatotoxicity and genotoxicity in animals, indicating its potential harmful effects when used in industrial sectors (Awoyemi et al., 2017).
Cobalt Speciation in Hydrothermal Solutions : Studies have explored the speciation of cobalt in hydrothermal solutions, providing insights into cobalt transport and deposition in ore-forming systems (Migdisov, Zezin, & Williams-Jones, 2011).
Ionic Liquids and Electrodeposition : The use of cobalt chloride in ionic liquids has been examined for its role in the formation of various cobalt chloride compounds and their application in electrodeposition of metals (Hsieh et al., 2014).
Thermodynamic Properties in Hydrothermal Fluids : Research on the thermodynamic properties of cobalt chloride complexes in hydrothermal fluids is crucial for understanding cobalt transport in such environments (Liu et al., 2011).
Cobalt Chloride as a Hypoxia Mimetic : Cobalt chloride is widely used as a hypoxia-mimetic agent in research, especially in studies related to cell proliferation, differentiation, and hypoxic responses (Jun-q, 2009).
Cardiovascular and Renal Implications : Studies have highlighted the toxic effects of cobalt chloride on cardiovascular and renal functions, implicating oxidative stress, inflammation, and apoptosis in the pathogenesis of related disorders (Oyagbemi et al., 2018).
Supercapacitor Applications : Cobalt chloride has been investigated for its use in supercapacitor applications, demonstrating promising electrochemical properties (Kandalkar, Gunjakar, & Lokhande, 2008).
Electrochemical Properties in Batteries : The electrochemical reaction of cobalt chloride with lithium in nonaqueous electrolyte has been studied, showing its potential for use in lithium-ion batteries (Liu, Cui, Wang, & Xia, 2011).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
trichlorocobalt | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Co/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKWPPTXWFKANS-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Co](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3Co | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065011 | |
| Record name | Cobalt chloride (CoCl3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalt chloride (CoCl3) | |
CAS RN |
10241-04-0 | |
| Record name | Cobalt trichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10241-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cobalt chloride (CoCl3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010241040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt chloride (CoCl3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobalt chloride (CoCl3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cobalt trichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.509 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





